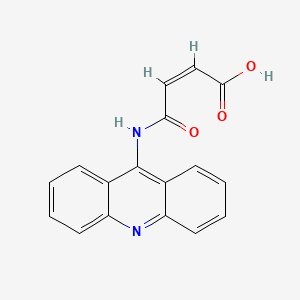

N-(9-Acridinyl)maleamic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(9-Acridinyl)maleamic Acid, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₁₂N₂O₃ and its molecular weight is 292.29. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

NAM has been synthesized as a fluorometrical reagent for thiol compounds, showing potential for the analysis of substances like cysteine and glutathione (Nara & Tuzimura, 1978).

It reacts readily with thiol compounds to form strongly fluorescent addition products, useful as a fluorescence thiol reagent and for studying the microenvironment of thiols in macromolecules (Machida et al., 1978).

NAM exhibits strong fluorescence when combined with thiols, showing promise for fluorometric determination of thiol and disulfide compounds (安規 奈良 & 克良 辻村, 1973).

It has been used for fluorometric determination of total and bound sulfite in wine, offering a sensitive method for sulfite analysis (Akasaka et al., 1993).

NAM is involved in the study of graft copolymerization with chitosan and butyl acrylate, indicating its role in polymer chemistry (Huang et al., 2005).

Its synthesis as a potential hypocholesteremic agent has been explored, highlighting its potential medicinal applications (Liu et al., 1973).

NAM has been used for the fluorometric determination of glutathione in mammalian tissues, offering a method with higher sensitivity compared to traditional methods (Takahashi et al., 1978).

It has been applied in acridine-DNA biopolymer interaction studies, contributing to the understanding of mutagenicity and carcinogenicity of acridine molecules (Shukla et al., 2006).

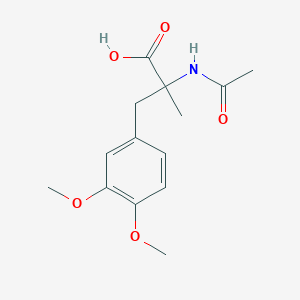

NAM's role in the synthesis and characterization of fluorescent N-9-Acridinyl-α-amino acids suggests its use as a fluorescent probe for biomolecules (Zheng, Yun, & Nie, 2005).

Mechanism of Action

Target of Action

N-(9-Acridinyl)maleamic Acid (NAM) is a maleimide type fluorescent thiol reagent . Its primary targets are thiol compounds . Thiol compounds, such as cysteine and glutathione, play crucial roles in various biological processes, including protein synthesis, metabolism, and cellular defense mechanisms .

Mode of Action

NAM interacts with its targets (thiol compounds) through a process known as coupling . This interaction results in the formation of addition compounds . The coupling process is facilitated by the maleimide group in NAM, which reacts rapidly and specifically with thiol groups under mild conditions .

Biochemical Pathways

The interaction of NAM with thiol compounds affects the biochemical pathways involving these compounds. For instance, the coupling of NAM with cysteine or glutathione can influence the metabolic pathways of these compounds, potentially affecting processes such as protein synthesis and cellular defense mechanisms .

Result of Action

The coupling of NAM with thiol compounds results in the formation of addition compounds that exhibit strong blue fluorescence . This fluorescence can be used for the fluorometrical analysis of thiol compounds such as cysteine and glutathione .

Biochemical Analysis

Biochemical Properties

It is known that it is a maleimide type reagent that has faint fluorescence but gives strong blue fluorescence by the reaction with thiol compounds . This suggests that N-(9-Acridinyl)maleamic Acid could interact with enzymes, proteins, and other biomolecules containing thiol groups .

Cellular Effects

Given its fluorescent properties when interacting with thiol compounds , it could potentially be used as a marker in cellular studies to track the presence and distribution of thiol-containing biomolecules.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with thiol groups. It was synthesized from 9-aminoacridine and maleic anhydride through dehydratic cyclization in polyphosphoric acid . This suggests that it may bind to biomolecules through a similar mechanism, potentially leading to changes in gene expression or enzyme activity.

Metabolic Pathways

Given its synthesis from 9-aminoacridine and maleic anhydride , it may be involved in pathways related to these compounds.

Properties

IUPAC Name |

(Z)-4-(acridin-9-ylamino)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-15(9-10-16(21)22)19-17-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)17/h1-10H,(H,21,22)(H,18,19,20)/b10-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXHTLMOSJUHKZ-KTKRTIGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)/C=C\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9b-(4-Chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one-d4](/img/no-structure.png)

![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)